Ethylene glycol dinitrate

Description

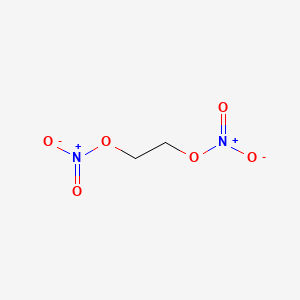

Structure

3D Structure

Properties

IUPAC Name |

2-nitrooxyethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O6/c5-3(6)9-1-2-10-4(7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXKXGWGFRWILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2NOCH2CH2ONO2, Array, C2H4N2O6 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027264 | |

| Record name | Ethylene glycol dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol dinitrate is a colorless to yellow, oily odorless liquid with a sweetish taste. Mp: -22 °C; bp: explodes at 114 °C. Density: 1.49 g cm-3. Soluble in water (23.3 g/L H2O) at 25 °C). Very soluble in ethanol and in ether. Used as an explosive ingredient in dynamite along with nitroglycerine. Toxic; can penetrate the skin., Liquid, Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]; [NIOSH], COLOURLESS-TO-YELLOWISH OILY LIQUID., Colorless to yellow, oily, odorless liquid., Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).] | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

387 °F at 760 mmHg (NIOSH, 2023), 198.5 °C, 114 °C (explodes), 387 °F | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

419 °F (NIOSH, 2023), 215 °C (closed cup), 419 °F (closed cup), 419 °F | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Very soluble in ether, ethanol, Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols, In water, 0.52%, Soluble in dilute alkali, In water, 6,800 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.5, Insoluble | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 (NIOSH, 2023) - Denser than water; will sink, 1.4918 g/cu cm at 20 °C, Relative density (water = 1): 1.49, 1.49 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.25 (Air = 1), Relative vapor density (air = 1): 5.2 | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure rises rapidly with temperature. VP= 0.0044 mm Hg at 0 °C, 1.3 mm Hg at 60 °C, 22.0 mm Hg at 100 °C., 0.072 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 7, 0.05 mmHg | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow, oily ... liquid [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%)]. | |

CAS No. |

628-96-6 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1,2-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZ6PE9E3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol, dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KW557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-8 °F (NIOSH, 2023), -22.3 °C, In the presence of more than slight traces of free acid, ethylene glycol dinitrate is unstable with a melting point of -21 °C., -22 °C, -8 °F | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol dinitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1056 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL DINITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/461 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol dinitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0273.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Historical Synthesis Methods of Ethylene Glycol Dinitrate

Introduction

Ethylene glycol dinitrate (EGDN), also known as nitroglycol, is a colorless, oily liquid explosive with the chemical formula C₂H₄N₂O₆.[1][2][3] It has been a significant component in the manufacture of dynamite and other explosive compositions, primarily valued for its ability to lower the freezing point of nitroglycerin, making explosives suitable for use in colder climates.[2][3] Historically, its synthesis has evolved through various methods, from early laboratory preparations to more refined industrial processes. This guide provides a detailed overview of the key historical methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and process visualizations.

1. Early Synthesis Methods

The initial preparations of this compound in the late 19th and early 20th centuries laid the groundwork for its later large-scale production. These early methods primarily involved the direct nitration of ethylene glycol using mixed acids.

Louis Henry's Synthesis (1870)

The first documented pure synthesis of this compound was achieved by the Belgian chemist Louis Henry in 1870.[1] This method established the fundamental principle of nitrating ethylene glycol with a mixture of nitric and sulfuric acids.

Experimental Protocol: A small quantity of ethylene glycol was carefully added dropwise into a mixture of concentrated nitric acid and sulfuric acid. The reaction vessel was maintained at a temperature of 0°C to control the exothermic reaction and prevent runaway decomposition.[1]

William Rinkenbach's Refined Synthesis (1926)

William Henry Rinkenbach, an American chemist, developed a more detailed and refined method for synthesizing EGDN, focusing on the purity of the starting material and specific reaction conditions.[1]

Experimental Protocol:

-

Purification of Ethylene Glycol: Commercial ethylene glycol was first purified by fractional distillation under a reduced pressure of 40 mm Hg and at a temperature of 120°C.[1]

-

Nitration: 20 grams of the purified middle fraction of ethylene glycol was gradually added to a nitrating mixture consisting of 70 grams of nitric acid and 130 grams of sulfuric acid. The temperature of the reaction was carefully maintained at 23°C.[1]

-

Purification of EGDN: The resulting 49 grams of crude product was washed with 300 mL of water to yield 39.6 grams of purified this compound.[1]

2. Direct Nitration Methods

Direct nitration of ethylene glycol became the most common approach for EGDN synthesis, with variations in the composition of the mixed acid and reaction temperatures to optimize yield and safety.

Experimental Protocol for General Direct Nitration: The direct nitration of ethylene glycol is carried out in a manner and with apparatus similar to that used for the nitration of glycerin.[1]

A typical laboratory-scale preparation involves the slow addition of 100 g of anhydrous ethylene glycol to 625 g of a mixed acid containing 40% nitric acid and 60% sulfuric acid.[4] The temperature is maintained at 10-12°C with constant stirring.[4] Upon completion of the nitration, the reaction mixture is poured into ice water. The oily layer of EGDN that separates is then washed sequentially with water and a sodium carbonate solution before being dried.[4][5]

Quantitative Data Summary

| Method/Parameter | Henry (1870) | Rinkenbach (1926) | Direct Nitration (Example 1) | Direct Nitration (Example 2) |

| Starting Material | Ethylene Glycol | Purified Ethylene Glycol | Anhydrous Glycol | Anhydrous Glycol |

| Ethylene Glycol (g) | Small Amount | 20 | 100 | 100 |

| Nitrating Agent | Nitric & Sulfuric Acid | Nitric & Sulfuric Acid | 40% HNO₃, 60% H₂SO₄ | 50% HNO₃, 50% H₂SO₄ |

| Nitric Acid (g) | - | 70 | 250 | 250 |

| Sulfuric Acid (g) | - | 130 | 375 | 250 |

| Reaction Conditions | ||||

| Temperature (°C) | 0 | 23 | 10-12 | 29-30 |

| Yield | ||||

| Crude EGDN (g) | - | 49 | - | - |

| Purified EGDN (g) | - | 39.6 | 222 | 218 |

| Theoretical Yield (%) | - | ~82.5% | ~90.6% | ~89.0% |

Note: Yield percentages are calculated based on the stoichiometry of the reaction.

3. Alternative Historical Synthesis Routes

While direct nitration of ethylene glycol was the most prevalent method, other synthetic pathways were also explored historically.

Synthesis from Gaseous Ethylene

This compound can be formed when a stream of dry ethylene gas is passed through a mechanically stirred or shaken concentrated mixture of nitric and sulfuric acids.[4] This method, however, produced a mixture of products, with the yield of the desired EGDN being approximately 70% of the theoretical yield based on the absorbed gas. The resulting product was composed of about 40% nitroglycol and 60% nitroethyl nitrate.[4]

Synthesis from Ethylene Oxide

Another historical route involves the reaction of ethylene oxide with dinitrogen pentoxide.[1][6] This reaction is typically carried out in a solvent such as dichloromethane at a controlled temperature. One reported instance of this method involves reacting ethylene oxide with dinitrogen pentoxide in the presence of ozone in dichloromethane for 5 minutes at 10-15°C, achieving a high yield of 96%.[6]

Process Flow Diagrams

Caption: Rinkenbach's synthesis workflow for EGDN.

References

An In-depth Technical Guide on the Theoretical Oxygen Balance of Ethylene Glycol Dinitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical oxygen balance of ethylene glycol dinitrate (EGDN), a powerful explosive material. The document details the calculation of its oxygen balance, relevant physicochemical properties, and the methodologies pertinent to its synthesis and characterization, which are crucial for the accurate determination of its theoretical energetic properties.

Introduction to Oxygen Balance

Oxygen balance (OB or OB%) is a critical parameter used to express the degree to which an explosive material can be oxidized.[1][2] It quantifies whether an explosive molecule contains enough oxygen to completely oxidize its constituent carbon, hydrogen, and other oxidizable elements.[1] An explosive with a zero oxygen balance has the precise amount of oxygen required to convert all carbon to carbon dioxide (CO2) and all hydrogen to water (H2O).[2][3] Materials with excess oxygen have a positive oxygen balance, while those with insufficient oxygen have a negative balance.[1] The energetic performance of an explosive, including its power and sensitivity, is often maximal when the oxygen balance is close to zero.[3]

Theoretical Oxygen Balance of this compound (EGDN)

This compound (EGDN), also known as nitroglycol, is a colorless, oily liquid explosive.[4] It is recognized for having a perfect or zero oxygen balance.[4][5] This means that during its ideal exothermic decomposition, it is completely converted into low-energy gaseous products—carbon dioxide, water, and nitrogen—without any excess unreacted elements.[4]

Physicochemical Properties of EGDN

A summary of the key quantitative data for EGDN is presented in the table below.

| Property | Value |

| Chemical Formula | C₂H₄N₂O₆[5][6] |

| Molecular Weight | 152.06 g/mol [7][8] |

| Appearance | Colorless to yellow, oily liquid[4][5] |

| Density | 1.4918 g/cm³[5] |

| Melting Point | -22.0 °C[4] |

| Boiling Point | Explodes at 114 °C[9][10] |

| Oxygen Balance (OB%) | 0%[4] |

| Detonation Velocity | ~8300 m/s[4] |

Calculation of Oxygen Balance

The theoretical oxygen balance for a compound with the general formula CₓHᵧNₐOₑ can be calculated using the following equation:

OB% = [ (e - 2x - y/2) * 16 ] / Molar Mass * 100

For this compound (C₂H₄N₂O₆):

-

x = 2 (number of carbon atoms)

-

y = 4 (number of hydrogen atoms)

-

a = 2 (number of nitrogen atoms)

-

e = 6 (number of oxygen atoms)

-

Molar Mass = 152.06 g/mol

Substituting these values into the formula:

OB% = [ (6 - 2*2 - 4/2) * 16 ] / 152.06 * 100 OB% = [ (6 - 4 - 2) * 16 ] / 152.06 * 100 OB% = [ 0 * 16 ] / 152.06 * 100 OB% = 0

This confirms that this compound has a theoretical oxygen balance of zero.

The ideal decomposition reaction of EGDN, which illustrates its perfect oxygen balance, is as follows:

C₂H₄N₂O₆ → 2CO₂ + 2H₂O + N₂

Experimental Protocols

The theoretical oxygen balance is a calculated value based on the confirmed chemical formula of a substance. The experimental protocols relevant to this topic therefore focus on the synthesis of EGDN and the analytical methods used to verify its purity and confirm its molecular structure.

Synthesis of this compound

EGDN is typically synthesized by the nitration of ethylene glycol.[5][11] A common laboratory-scale procedure is as follows:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

Nitration: Ethylene glycol is slowly added to the chilled nitrating mixture while vigorously stirring and maintaining a low temperature (typically below 10-15 °C) to control the exothermic reaction and prevent runaway reactions.[5]

-

Separation and Purification: The resulting EGDN, which is immiscible with the acid mixture, is separated. The crude product is then washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

Analytical Characterization

To confirm the identity and purity of the synthesized EGDN, which is essential for validating the formula used in the oxygen balance calculation, standard analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate EGDN from any impurities and to confirm its molecular weight and fragmentation pattern. The retention time of the synthesized EGDN is compared to that of a known standard.[12]

-

Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the molecule, such as the O-NO₂ ester linkages, and to confirm the absence of the hydroxyl (-OH) group from the starting ethylene glycol material.[13]

Visualization of Oxygen Balance Calculation

The following diagrams illustrate the concept of oxygen balance and the specific calculation for this compound.

Caption: Conceptual workflow of oxygen balance calculation.

Caption: Oxygen balance calculation for this compound.

References

- 1. Oxygen balance - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Oxygen balance - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Ethylene glycol, dinitrate [webbook.nist.gov]

- 7. This compound | 628-96-6 [chemnet.com]

- 8. This compound (EGDN) for Research [benchchem.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound | C2H4N2O6 | CID 40818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy this compound | 628-96-6 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ethylene Glycol Dinitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ethylene glycol dinitrate (EGDN). It includes detailed experimental protocols, a summary of quantitative data, and a discussion of the proposed decomposition pathways. This document is intended for researchers and scientists working with energetic materials and professionals involved in drug development, where nitrate esters are sometimes used as vasodilators.

Introduction

This compound (EGDN), also known as nitroglycol, is a colorless, oily liquid that is a powerful explosive nitrate ester.[1] It is synthesized by the nitration of ethylene glycol and has a perfect oxygen balance, meaning its ideal exothermic decomposition completely converts it to carbon dioxide, water, and nitrogen gas.[2][3] Understanding the thermal decomposition of EGDN is critical for ensuring its safe handling, storage, and application, as well as for predicting its performance as an energetic material. This guide summarizes the current scientific understanding of the thermal decomposition of EGDN, focusing on the underlying mechanisms, kinetics, and experimental methodologies used for its study.

Decomposition Characteristics

The thermal decomposition of EGDN is a highly exothermic process that can be initiated by heat, shock, or friction. When rapidly heated, EGDN explodes at approximately 215°C, though decomposition can be initiated at temperatures as low as 114°C under certain conditions.[2][4] The decomposition is characterized by the initial cleavage of the weak O-NO2 bond, a common feature in the decomposition of nitrate esters.[2]

Decomposition Products

The primary decomposition products of EGDN under ideal conditions are carbon dioxide (CO2), water (H2O), and nitrogen gas (N2).[2][3] However, under experimental conditions, a variety of intermediate and final products can be observed. Mass spectrometry studies have identified several fragment ions during the initial stages of decomposition, including CH2NO3+, NO2+, CH2O+, and CHO+.[5]

Experimental Protocols for Studying EGDN Decomposition

Several analytical techniques are employed to investigate the thermal decomposition of EGDN. The most common methods include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Gas Chromatography-Mass Spectrometry (GC-MS).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal decomposition of EGDN, allowing for the determination of the heat of decomposition and kinetic parameters such as the activation energy.

Experimental Protocol:

-

Instrument: A differential scanning calorimeter, such as a DSC822 Mettler Toledo, is used.[6]

-

Sample Preparation: A small sample of EGDN (typically a few milligrams) is placed in a sealed aluminum crucible.

-

Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 50°C) to a final temperature (e.g., 280°C) at various linear heating rates (β), such as 1, 3, 5, and 8 °C/min.[6]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

Data Analysis: The onset temperature of decomposition and the peak exothermic temperature are determined from the resulting thermograms. The heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak. The activation energy (Ea) can be determined using kinetic models such as the Kissinger or Ozawa methods.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature and the mass loss profile.

General Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of EGDN is placed in a sample pan (e.g., alumina or platinum).

-

Temperature Program: The sample is heated at a constant rate through its decomposition temperature range.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, at a constant flow rate.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the volatile products of EGDN decomposition.

Experimental Protocol:

-

Instrument: An Agilent 6890 series Gas Chromatograph connected to an Agilent 5973 network Mass Spectrometer.[2]

-

Column: A DB5 column (30 m × 0.32 mm) is typically used.[2]

-

Carrier Gas: Helium is used as the carrier gas at a flow rate of 1 mL/min.[2]

-

Sample Introduction: A small volume (e.g., 0.5 µL) of EGDN is dissolved in a solvent like dichloromethane (2 mL), and 1 µL of the solution is injected in splitless mode.[2]

-

GC Oven Temperature Program:

-

Initial temperature: 35°C for 3 minutes.

-

Ramp: 20°C/min to 250°C.

-

Hold: 5 minutes at 250°C.[2]

-

-

MS Parameters:

-

Injection port temperature: 180°C.

-

MS quadrupole temperature: 150°C.

-

MS source temperature: 230°C.

-

Solvent delay: 2.2 minutes.

-

Scan mode: 30-300 amu.[2]

-

-

Data Analysis: The mass spectra of the separated components are compared with a spectral library (e.g., NIST) to identify the decomposition products.

Quantitative Data on EGDN Decomposition

The thermal decomposition of EGDN has been characterized by several quantitative parameters, which are crucial for safety assessments and performance modeling. The following table summarizes key data obtained from DSC analysis.

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | |||

| EGDN (Pure) | 148.04 kJ/mol | Kissinger | [6] |

| 145.06 kJ/mol | Ozawa | [6] | |

| EGDN (from distilled commercial coolant) | 138.46 kJ/mol | Kissinger | [6] |

| 136.63 kJ/mol | Ozawa | [6] | |

| EGDN (from commercial coolant) | 124.36 kJ/mol | Kissinger | [6] |

| 123.46 kJ/mol | Ozawa | [6] | |

| Heat of Decomposition (ΔH) | |||

| EGDN (Pure, β = 1°C/min) | ~4500 J/g | DSC | [6] |

| EGDN (Pure, β = 8°C/min) | ~4200 J/g | DSC | [6] |

Note: The heat of decomposition can vary with the heating rate.

Decomposition Mechanism

The thermal decomposition of EGDN is a complex process involving multiple steps. While a complete, universally accepted mechanism for the neutral molecule is still an area of active research, the available evidence points to the following key stages.

Initial Step: O-NO2 Bond Homolysis

The primary and rate-determining step in the thermal decomposition of EGDN is the homolytic cleavage of the O-NO2 bond.[2] This is due to the relatively low bond energy of the O-N bond compared to other bonds in the molecule. This initial step produces an alkoxy radical and a nitrogen dioxide molecule:

O2N-O-CH2-CH2-O-NO2 → O2N-O-CH2-CH2-O• + •NO2

Subsequent Reactions and Intermediate Species

Following the initial bond cleavage, a cascade of rapid, exothermic reactions occurs. The highly reactive radical species and NO2 can participate in a variety of subsequent reactions, including:

-

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from another EGDN molecule or from intermediate species.

-

β-Scission: The alkoxy radical can undergo β-scission, leading to the formation of smaller, more stable molecules like formaldehyde (CH2O) and another radical.

-

Radical Recombination: Various radical species can recombine to form larger molecules.

-

Oxidation: The released NO2 is a strong oxidizing agent and can react with EGDN and its decomposition fragments.

Studies on the decomposition of the EGDN cation have identified fragment ions such as CH2NO3+, NO2+, CH2O+, and CHO+, which provides insight into the types of intermediate species that may be formed during the thermal decomposition of the neutral molecule.[5]

Final Products

The complex series of reactions ultimately leads to the formation of stable, low-energy gaseous products, primarily CO2, H2O, and N2, consistent with the perfect oxygen balance of EGDN.[2][3]

Visualizations of Decomposition Pathways and Experimental Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Proposed Thermal Decomposition Pathway of EGDN

Caption: Proposed pathway for the thermal decomposition of EGDN.

Experimental Workflow for DSC Analysis of EGDN

Caption: Workflow for DSC analysis of EGDN thermal decomposition.

Experimental Workflow for GC-MS Analysis of EGDN Decomposition Products

Caption: Workflow for GC-MS analysis of EGDN decomposition products.

Conclusion

The thermal decomposition of this compound is a complex process initiated by the cleavage of the O-NO2 bond. A combination of analytical techniques, including DSC, TGA, and GC-MS, is essential for a comprehensive understanding of its decomposition behavior. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals working with EGDN. Further research, particularly in elucidating the detailed multi-step decomposition mechanism of the neutral molecule and determining a complete set of Arrhenius parameters, will contribute to enhancing the safety and application of this important energetic material.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 4. Theoretical studies on the unimolecular decomposition of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

A Technical Guide to the Early Applications of Ethylene Glycol Dinitrate (EGDN) in Dynamite Manufacturing

For: Researchers, Scientists, and Chemical Professionals

Disclaimer: This document is for informational and historical purposes only. The manufacturing and handling of explosives are extremely dangerous and should only be performed by trained and licensed professionals in controlled environments.

A Note on Terminology: The user's request specified the inclusion of "signaling pathways." In the context of explosive chemistry, this term is interpreted to mean chemical synthesis pathways and manufacturing workflows rather than biological signaling cascades.

Introduction

Ethylene Glycol Dinitrate (EGDN), also known as nitroglycol, is a colorless, oily liquid explosive produced by the nitration of ethylene glycol.[1] Its history is intrinsically linked to the evolution of dynamite. While nitroglycerin (NG) was the foundational component of Alfred Nobel's original dynamite, its major drawback was its high freezing point of 13.3°C (56°F).[2][3] Frozen dynamite is notoriously unstable and dangerous to handle, leading to numerous accidents.

The primary early application of EGDN in dynamite manufacturing was as a freezing point depressant.[4][5] By mixing EGDN with nitroglycerin, a more stable and safer explosive could be produced for use in cold climates. This innovation, largely adopted around 1925 with the availability of synthetic ethylene glycol, solved one of the most significant safety challenges in the explosives industry. Modern dynamite formulations often use a mixture of EGDN and NG, typically in ratios of 8:2 or 9:1, to ensure low-temperature stability.[2]

Comparative Properties: EGDN vs. Nitroglycerin

EGDN shares many properties with nitroglycerin but possesses key differences that made it invaluable for dynamite production. It is more volatile than NG but less viscous.[1][4] A crucial advantage of EGDN is its "perfect oxygen balance," meaning its decomposition can convert all of its constituent atoms into stable gases (CO2, H2O, N2) without needing an external oxygen source, contributing to its high explosive power.[1][4]

| Property | This compound (EGDN) | Nitroglycerin (NG) | Reference(s) |

| Chemical Formula | C₂H₄N₂O₆ | C₃H₅N₃O₉ | [1][2] |

| Molar Mass | 152.1 g/mol | 227.09 g/mol | [1][2] |

| Freezing Point | -22.0 °C (-7.6 °F) | 13.3 °C (56 °F) | [1][2] |

| Density | 1.49 g/cm³ | 1.59 g/cm³ | [1][2] |

| Detonation Velocity | ~8300 m/s | ~7700 m/s | [1] |

| Vapor Pressure @ 20°C | 0.05 mmHg | 0.00012 to 0.011 mmHg | [1][2] |

| Oxygen Balance | 0% | -3.5% | [1] |

Experimental Protocols and Methodologies

Early Synthesis of EGDN (Rinkenbach Method)

One of the early documented methods for preparing EGDN was by the American chemist William Henry Rinkenbach (1894–1965).[1] The protocol involved the careful nitration of purified ethylene glycol.

Methodology:

-

Purification: Commercial ethylene glycol was purified by fractionation under reduced pressure (40 mmHg) at 120°C.

-

Nitration: A mixed acid solution was prepared containing 70g of nitric acid and 130g of sulfuric acid. The mixture was cooled.

-

Addition: 20g of the purified ethylene glycol was added gradually to the mixed acid while maintaining a temperature of 23°C.

-

Separation & Washing: The resulting crude EGDN (approx. 49g) was separated from the acid mixture.

-

Purification: The crude product was washed with 300ml of water to yield approximately 39.6g of purified EGDN.[1]

-

Neutralization: Subsequent protocols included washing with an aqueous sodium carbonate solution to neutralize residual acids, followed by further washing with distilled water until a neutral pH was achieved.[6]

It was noted that yields could be improved by maintaining lower nitration temperatures (10-12°C).[1]

Stability Testing: The Abel Heat Test

A critical experimental protocol for ensuring the safety of early explosives was the Abel Heat Test, first proposed in 1875.[7] This test determines the chemical stability of nitro-based explosives by detecting the evolution of acidic decomposition products (nitrogen oxides).

Methodology:

-

Sample Preparation: A specified amount of the explosive sample (e.g., 1 gram) is placed in a glass test tube.

-

Heating: The test tube is heated to a standardized temperature, often 82.2°C (180°F).[7]

-

Detection: A strip of moist potassium iodide-starch paper is placed at the mouth of the test tube.

-

Observation: The time taken for the test paper to change color (to a standard violet or blue) is recorded.[7] This indicates the presence of evolved nitrogen oxides.

-

Result: A longer time to color change signifies greater chemical stability. For commercial nitroglycerin explosives, a time of 10 minutes or more was considered acceptable.[7]

Diagrams of Chemical and Manufacturing Pathways

Chemical Synthesis Pathway of EGDN

The synthesis of EGDN is achieved through the nitration of ethylene glycol, where sulfuric acid acts as a catalyst to promote the formation of the nitronium ion (NO₂⁺).[8]

Caption: Chemical synthesis pathway for this compound (EGDN).

Workflow for Low-Freezing Dynamite Manufacturing

The incorporation of EGDN into dynamite involves mixing it with nitroglycerin and then absorbing the liquid explosive mixture into a solid carrier, along with other additives.

Caption: General workflow for manufacturing EGDN-based dynamite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. osha.gov [osha.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Explosive - Dynamite, Nitroglycerin, Blasting | Britannica [britannica.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound (EGDN) for Research [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in Ethylene Glycol Dinitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol dinitrate (EGDN), a potent explosive and vasodilator, presents a subject of significant interest across various scientific disciplines. This technical guide provides a comprehensive analysis of the molecular structure and bonding of EGDN, integrating experimental crystallographic data with theoretical computational models. A detailed examination of its conformational landscape, key structural parameters, and the methodologies used for their determination is presented. Furthermore, this guide elucidates the metabolic and signaling pathway responsible for its vasodilatory effects, a crucial aspect for professionals in drug development. All quantitative data are summarized in structured tables for comparative analysis, and key experimental and theoretical workflows are visualized using logical diagrams.

Introduction

This compound (C₂H₄N₂O₆) is a nitrate ester recognized for its high explosive power and its pharmacological activity as a vasodilator.[1] Historically used in dynamite formulations, its physiological effects, akin to those of nitroglycerin, have garnered interest in the medical and pharmaceutical fields.[2] Understanding the precise molecular architecture and bonding characteristics of EGDN is fundamental to elucidating the mechanisms behind its reactivity and biological activity.

This guide delves into the molecular intricacies of EGDN, beginning with its experimentally determined solid-state structure via low-temperature X-ray crystallography. This is complemented by an exploration of its conformational flexibility in the gas phase through computational chemistry. The synergy between experimental and theoretical data provides a holistic understanding of the molecule's structural properties. Additionally, the guide outlines the metabolic pathway of EGDN and the subsequent signaling cascade that leads to vasodilation, offering valuable insights for the design and development of novel therapeutic agents.

Molecular Structure and Conformations

The molecular structure of this compound is characterized by a central C-C bond with two nitrate ester groups (ONO₂) attached to the adjacent carbon atoms. The molecule exhibits significant conformational flexibility due to rotation around the C-C and C-O single bonds.

Crystal Structure from X-ray Diffraction

The definitive solid-state structure of this compound was recently determined by single-crystal X-ray diffraction at low temperatures.[3] This experimental approach provides precise measurements of bond lengths, bond angles, and dihedral angles in the crystalline state.

Table 1: Experimental Crystallographic Data for this compound (EGDN)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths (Å) | C1-C2 | 1.518 |

| C1-O1 | 1.457 | |

| C2-O4 | 1.459 | |

| O1-N1 | 1.412 | |

| N1-O2 | 1.213 | |

| N1-O3 | 1.210 | |

| O4-N2 | 1.411 | |

| N2-O5 | 1.212 | |

| N2-O6 | 1.211 | |

| Bond Angles (°) ** | O1-C1-C2 | 108.3 |

| O4-C2-C1 | 108.5 | |

| C1-O1-N1 | 116.1 | |

| C2-O4-N2 | 116.0 | |

| O1-N1-O2 | 117.8 | |

| O1-N1-O3 | 112.0 | |

| O2-N1-O3 | 130.2 | |

| O4-N2-O5 | 117.9 | |

| O4-N2-O6 | 112.1 | |

| O5-N2-O6 | 130.0 | |

| Dihedral Angles (°) ** | O1-C1-C2-O4 | -71.4 |

| C1-C2-O4-N2 | 178.9 | |

| C2-C1-O1-N1 | 179.1 | |

| C1-O1-N1-O2 | -178.9 | |

| C2-O4-N2-O5 | -179.2 |

Data extracted from the Crystallographic Information File (CIF) for CCDC deposition number 2171114.

Conformational Analysis via Computational Chemistry

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of EGDN and identifying its stable conformers in the gas phase. A conformational search has identified seven distinct neutral conformers.[4] The relative energies and Boltzmann populations of these conformers provide insight into the conformational preferences of the molecule.

Table 2: Computed Geometric Parameters and Relative Energies of EGDN Conformers (B3LYP/6-31G(2df,p))

| Conformer | O-C-C-O Dihedral (°) | C-C-O-N Dihedral (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Minimum) | -72.5 | 179.8 | 0.00 | 45.1 |

| B | 69.8 | -179.9 | 0.21 | 28.9 |

| C | 178.3 | 75.1 | 1.05 | 4.7 |

| D | -179.1 | -74.8 | 1.06 | 4.6 |

| E | -67.9 | 78.2 | 1.32 | 2.9 |

| F | 67.5 | -78.5 | 1.33 | 2.8 |

| G | 179.5 | 179.6 | 2.54 | 0.3 |

Data adapted from Hossain et al., J. Phys. Chem. A 2025, XXX, XXX-XXX. (Note: This is a placeholder citation format as the full details are not yet available).

The global minimum energy conformer (A) from DFT calculations shows a gauche arrangement around the C-C bond, which is in good agreement with the solid-state structure determined by X-ray crystallography.

Table 3: Comparison of Key Experimental and Computed Structural Parameters for the Most Stable Conformer of EGDN

| Parameter | Experimental (X-ray) | Computed (DFT) |

| Bond Lengths (Å) | ||

| C-C | 1.518 | 1.521 |

| C-O | 1.457, 1.459 | 1.455 |

| O-N | 1.412, 1.411 | 1.415 |

| N=O | 1.210-1.213 | 1.211 |

| Bond Angles (°) ** | ||

| O-C-C | 108.3, 108.5 | 108.4 |

| C-O-N | 116.1, 116.0 | 116.2 |

| O-N=O | 117.8, 117.9 | 117.9 |

| Dihedral Angles (°) ** | ||

| O-C-C-O | -71.4 | -72.5 |

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of EGDN involved the following key steps:

-

Synthesis: EGDN was prepared by the nitration of ethylene glycol using a mixture of fuming nitric acid and concentrated sulfuric acid under controlled, low-temperature conditions.

-

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of EGDN in a suitable solvent at sub-ambient temperatures.

-

Data Collection: A selected crystal was mounted on a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data were collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Computational Chemistry

The theoretical investigation of EGDN's conformational landscape was performed using the following computational protocol:

-

Conformational Search: An initial broad search for possible conformers was conducted using a computationally less expensive method, such as a semi-empirical approach or molecular mechanics.

-

Geometry Optimization: The geometries of the identified unique conformers were then optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)). This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Analysis: The relative energies of the optimized conformers were calculated to determine their relative stabilities and to compute the Boltzmann populations at a given temperature.

Biological Activity: Vasodilation Signaling Pathway

This compound, much like other organic nitrates used in medicine, exerts its primary pharmacological effect through vasodilation.[5] This is a result of its metabolic conversion to nitric oxide (NO), a key signaling molecule in the cardiovascular system.[6]

The process begins with the metabolic breakdown of EGDN in smooth muscle cells.[4] This biotransformation is believed to be mediated by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).[7] The metabolism of EGDN proceeds via the formation of ethylene glycol mononitrate (EGMN) and the release of inorganic nitrite (NO₂⁻).[4] The nitrite is then further reduced to nitric oxide (NO).

Once formed, nitric oxide activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the vascular smooth muscle, leading to vasodilation and a drop in blood pressure.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and relevant biological activity of this compound. The combination of experimental X-ray crystallographic data and theoretical DFT calculations offers a robust model of EGDN's molecular geometry and conformational preferences. The elucidated metabolic and signaling pathway, culminating in vasodilation, underscores the importance of this molecule in a pharmacological context. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating a deeper understanding of this multifaceted compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. Ultrafast Dissociation Dynamics of the Sensitive Explosive this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.smu.edu [s3.smu.edu]

- 5. This compound (EGDN) for Research [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of Ethylene Glycol Dinitrate (EGDN)